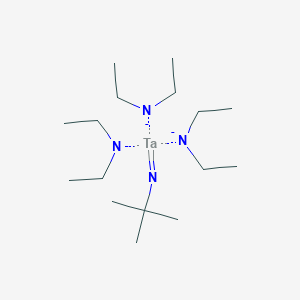
1-Azido-2-hydroxy-3-tosyloxypropan
Übersicht
Beschreibung
1-Azido-2-hydroxy-3-tosyloxypropane, also known as 1-Azido-2-hydroxy-3-tosyloxypropane, is a useful research compound. Its molecular formula is C10H13N3O4S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azido-2-hydroxy-3-tosyloxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-2-hydroxy-3-tosyloxypropane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
„1-Azido-2-hydroxy-3-tosyloxypropan“ ist ein Spezialprodukt, das in der Proteomikforschung eingesetzt wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse von Proteinstrukturen, Interaktionen und Modifikationen eingesetzt werden.
Click-Chemie
Organische Azide, einschließlich „this compound“, sind zentral für die Click-Chemie . Click-Chemie ist eine Art der chemischen Synthese, die sich durch ihre Effizienz, breite Anwendbarkeit und die hohe Ausbeute des gewünschten Produkts auszeichnet. Sie wird häufig bei der Entwicklung von Pharmazeutika und Polymeren eingesetzt.
Konjugationsselektivität
Die einzigartigen Reaktivitäten von Aziden wie „this compound“ können genutzt werden, um die Konjugationsselektivität zu kontrollieren . Dies ist besonders nützlich bei der Herstellung komplexer Moleküle, bei denen die Reihenfolge der Bindungsbildung die Eigenschaften des Endprodukts beeinflussen kann.
Synthese von 1,2,3-Triazolen
Azide sind Schlüsselkomponenten bei der Synthese von 1,2,3-Triazolen , einer Klasse heterocyclischer Verbindungen. 1,2,3-Triazole haben Anwendungen in verschiedenen Bereichen gefunden, darunter Medizin und Photochemie .
Multi-Click-modulare Hub-Strategie
Multi-Azide, Verbindungen mit mehreren Azidgruppen, haben das Interesse an Click-Gerüsten der mehrkomponentigen Integration geweckt . „this compound“ könnte in diesem Zusammenhang möglicherweise verwendet werden, um multifunktionale Materialien zu schaffen.
Eigenschaften
IUPAC Name |
(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558445 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168431-73-0 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)






